molecular formula C17H18N4O3S B2769946 N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-37-6

N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2769946
CAS No.: 941897-37-6
M. Wt: 358.42
InChI Key: XVZPTBAQLUDPDC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel synthetic compound belonging to the thiazolo[4,5-d]pyridazine chemical class, which has emerged as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. This specific acetamide derivative is a subject of investigation primarily for its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), and its inhibition elevates intracellular cAMP levels, leading to potent anti-inflammatory and immunomodulatory effects. Research into this compound is therefore highly relevant for developing new therapeutic strategies for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The compound's design, featuring a 2-methoxyethyl side chain, is intended to optimize solubility and pharmacokinetic properties while maintaining high affinity for the PDE4 catalytic site. Its core thiazolopyridazine structure is known to interact with the conserved purine-binding pocket of phosphodiesterases. Current research applications focus on elucidating its precise mechanism of action, its selectivity across PDE4 isoforms (PDE4A, B, C, D), and its efficacy in cellular models of inflammation and in vivo disease models. The compound serves as a critical tool for researchers exploring cAMP-mediated signaling pathways and validating PDE4 as a target for new anti-inflammatory agents.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-19-15-16(25-11)14(12-6-4-3-5-7-12)20-21(17(15)23)10-13(22)18-8-9-24-2/h3-7H,8-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZPTBAQLUDPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of these findings in pharmacology.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 941897-37-6

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC17_{17}H18_{18}N4_{4}O3_{3}S
Molecular Weight358.4 g/mol
CAS Number941897-37-6

Synthesis

The synthesis of this compound involves various organic reactions that typically include the formation of thiazole and pyridazine rings, followed by acetamide formation. Specific synthetic pathways and conditions are often proprietary or detailed in patents and research articles.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 µM to 5.3 µM .

The biological activity is believed to be linked to the compound's ability to interact with specific cellular targets involved in proliferation and apoptosis. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance or diminish biological efficacy .

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of this compound on DU-145 prostate cancer cells, demonstrating a notable decrease in cell viability, suggesting its potential as a therapeutic agent .
  • Antibacterial Activity : Related compounds have exhibited antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported as low as 8 µM for certain derivatives .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • The presence and position of methoxy or hydroxyl groups.
  • The type of substituents on the thiazole and pyridazine rings.

This relationship emphasizes the importance of molecular modifications in enhancing therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar thiazolopyridazine structures can act as kinase inhibitors, which are crucial in regulating cell proliferation and survival. Studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanisms involve disrupting key signaling pathways that promote tumor growth and survival.

  • Mechanism of Action :
    • Inhibition of specific kinases leads to reduced tumor growth.
    • Induction of apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies have demonstrated enhanced potency against breast cancer cells when modifications are made at the para position of the phenyl moiety.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. The presence of an amide bond and aromatic groups aligns with many effective antibiotics.

  • Preliminary Findings :
    • Initial studies indicate inhibitory activity against various microbial strains.
    • Further comprehensive testing is required to establish efficacy and spectrum of activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the compound's therapeutic potential. Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) suggest favorable drug-like properties, though detailed investigations are necessary to assess bioavailability and toxicity comprehensively.

Synthesis and Structure-Activity Relationship (SAR)

Recent research has focused on synthesizing various derivatives of thiazolopyridazine compounds to explore their biological activities. A study highlighted the synthesis of benzothiazole derivatives that could inhibit specific enzymes related to cancer progression.

  • Synthesis Techniques :
    • Methods include esterification followed by cyclization to yield desired derivatives.
    • Structure-activity relationship studies help identify which modifications enhance biological activity.

Case Studies in Oncology

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : Some thiazolopyridazine derivatives have entered early-phase clinical trials targeting specific cancer types.
  • In vitro Efficacy : Laboratory studies confirm their ability to significantly reduce cell viability in treated cancer lines compared to controls.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs in terms of core structure , substituents , synthetic methods , and physicochemical properties .

Structural and Functional Comparisons

Table 1: Structural and Functional Attributes

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) HPLC Purity (%) Notable Properties/Activities
N-(2-Methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (Target) Thiazolo[4,5-d]pyridazin 7-Phenyl, 2-methyl, 2-methoxyethylacetamide 411.46* Not reported Likely improved solubility (methoxyethyl)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazin 7-Thienyl, 4-chlorophenylacetamide 455.94 Not reported Enhanced lipophilicity (chlorophenyl)
Pyrimido[4,5-d][1,3]oxazin derivatives (e.g., 16c, 16d, 16e) Pyrimido[4,5-d][1,3]oxazin Methoxy, methylpiperazine, acrylamide 600–650 95.07–99.34 Kinase inhibition (high purity)
N-(4-Oxothiazolidin-3-yl)-2-(4-methyl-2-oxocoumarin-7-yloxy)acetamides Thiazolidinone-coumarin Coumarin-oxyacetamide, arylidene ~400–450 Not reported Antioxidant activity (> ascorbic acid)

*Calculated using ChemSpider data from .

Key Observations :

  • Core Diversity: The target compound’s thiazolo-pyridazin core distinguishes it from pyrimido-oxazins (e.g., 16c–e) and thiazolidinone-coumarin hybrids.
  • Substituent Effects : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the 4-chlorophenyl group in its thienyl-substituted analog . In contrast, pyrimido-oxazins with methylpiperazine substituents (e.g., 16c) exhibit high HPLC purity (>99%), suggesting robust synthetic optimization .
  • Bioactivity: While direct data for the target compound are lacking, thiazolidinone-coumarin hybrids demonstrate potent antioxidant activity, outperforming ascorbic acid . Pyrimido-oxazins are often optimized for kinase targets due to their planar, heteroaromatic cores .

Key Insights :

  • The target compound’s synthesis likely employs cesium carbonate and DMF, as seen in analogous thiazolo-pyridazinones . This contrasts with pyrimido-oxazins, which require Grignard reagents (e.g., methylmagnesium bromide) and stringent purification .
  • Thiazolidinone-coumarin hybrids utilize mercaptoacetic acid under reflux, a method adaptable to introducing diverse arylidene groups .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The 2-methoxyethyl group in the target compound enhances water solubility compared to lipophilic analogs like the 4-chlorophenyl derivative .
  • Purity : Pyrimido-oxazins achieve >95% HPLC purity via silica chromatography, a benchmark for the target compound’s optimization .

Q & A

Q. What are the established synthetic routes for synthesizing N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Use phosphorus pentasulfide (P₂S₅) to cyclize precursor pyridazine derivatives under reflux conditions .
  • Acetamide coupling : React the thiazolo[4,5-d]pyridazine core with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .
  • Functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution or amidation, optimized in solvents like DMF or ethanol .
  • Purification : Column chromatography or recrystallization ensures >95% purity, monitored by TLC .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer: Key techniques include:

Technique Application Reference
¹H/¹³C NMR Assign methoxyethyl, phenyl, and thiazole protons
HRMS Confirm molecular formula (e.g., [M+H]⁺)
FT-IR Identify carbonyl (C=O, ~1667 cm⁻¹) and amide (N-H, ~3450 cm⁻¹) groups
X-ray crystallography Resolve stereochemistry and intermolecular interactions (ORTEP-3 software recommended)

Q. What biological targets are commonly associated with thiazolo[4,5-d]pyridazine derivatives?

Methodological Answer: Similar compounds exhibit activity against:

  • Kinase inhibitors : ATP-binding pockets (e.g., EGFR, VEGFR) via π-π stacking with phenyl groups .
  • Anti-inflammatory targets : COX-2 inhibition, validated via ELISA or Western blot .
  • Antimicrobial activity : Assessed through MIC assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers optimize reaction yields during multi-step synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps .
  • Catalyst screening : Test Pd/C or CuI for cross-coupling reactions; optimize equivalents (1.2–1.5x) .
  • Temperature control : Maintain 60–80°C for cyclization to minimize side products .
  • Real-time monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry .

Q. How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Validate assay conditions : Replicate studies with standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • Purity verification : Confirm compound integrity via DSC (melting point analysis) and elemental analysis .
  • Structural analogs : Compare activity of derivatives (e.g., fluorobenzyl vs. methoxyethyl groups) to isolate SAR trends .

Q. What computational strategies predict binding affinity and selectivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Corrogate substituent electronegativity (e.g., methoxy vs. chloro) with IC₅₀ values .

Q. What strategies improve in vitro-to-in vivo translation of pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450 liabilities .
  • Permeability : Caco-2 cell monolayers predict absorption (Papp > 1×10⁻⁶ cm/s) .
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction for dose adjustment .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity IC₅₀ values?

Methodological Answer:

  • Standardize protocols : Use identical cell lines (e.g., MCF-7), exposure times (72h), and MTT assay conditions .
  • Control for impurities : Characterize batches with LC-MS to rule out degradation products .
  • Cross-validate : Compare results with structurally validated analogs (e.g., N-(4-fluorobenzyl) derivatives) .

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